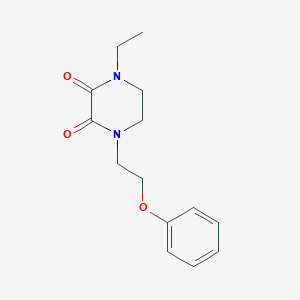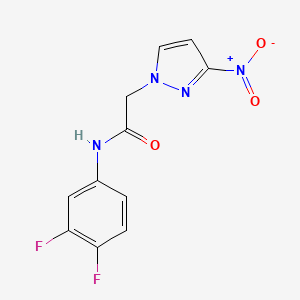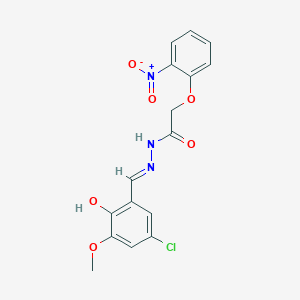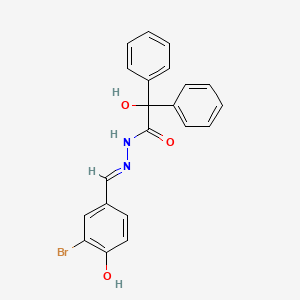
N-(3,5-dimethoxyphenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)ethanesulfonamide, also known as DOET, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of 2C-E, which is a psychedelic drug. DOET has been extensively studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
N-(3,5-dimethoxyphenyl)ethanesulfonamide acts as a potent serotonin receptor agonist, particularly at the 5-HT2A receptor subtype. This receptor is involved in the regulation of mood, perception, and cognition. By binding to this receptor, N-(3,5-dimethoxyphenyl)ethanesulfonamide can modulate these processes, leading to altered states of consciousness and visual hallucinations.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)ethanesulfonamide has been found to induce a range of biochemical and physiological effects in humans. These include changes in heart rate, blood pressure, and body temperature. It has also been found to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethoxyphenyl)ethanesulfonamide has several advantages for use in scientific research. It is a potent and selective serotonin receptor agonist, which makes it a valuable tool for studying the role of serotonin in the brain. It is also relatively stable and easy to synthesize, which makes it a convenient compound to work with in the lab. However, N-(3,5-dimethoxyphenyl)ethanesulfonamide is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-(3,5-dimethoxyphenyl)ethanesulfonamide. One area of interest is its potential use in the treatment of depression and anxiety. By acting as a serotonin receptor agonist, N-(3,5-dimethoxyphenyl)ethanesulfonamide may be able to modulate mood and alleviate symptoms of these disorders. Another area of interest is its effects on the visual system. Further research could help to elucidate the neural mechanisms underlying visual hallucinations induced by N-(3,5-dimethoxyphenyl)ethanesulfonamide. Additionally, there is potential for N-(3,5-dimethoxyphenyl)ethanesulfonamide to be used as a tool for studying the role of serotonin in the brain, as well as for developing new treatments for psychiatric disorders.
Métodos De Síntesis
N-(3,5-dimethoxyphenyl)ethanesulfonamide can be synthesized by reacting 3,5-dimethoxyphenylacetic acid with thionyl chloride to form 3,5-dimethoxyphenylacetyl chloride. This intermediate is then reacted with ethanesulfonamide to produce N-(3,5-dimethoxyphenyl)ethanesulfonamide.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)ethanesulfonamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a potent serotonin receptor agonist, which may have implications for the treatment of depression and anxiety. N-(3,5-dimethoxyphenyl)ethanesulfonamide has also been studied for its effects on the visual system, as it has been found to induce visual hallucinations in humans.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-4-16(12,13)11-8-5-9(14-2)7-10(6-8)15-3/h5-7,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAONAOMTGHRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6086737.png)
![1-(4-fluorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6086749.png)
![ethyl {1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-piperidinyl}acetate](/img/structure/B6086753.png)
![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6086757.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B6086760.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6086766.png)
![ethyl N-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6086767.png)


![3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6086781.png)
![5-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B6086814.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6086822.png)

